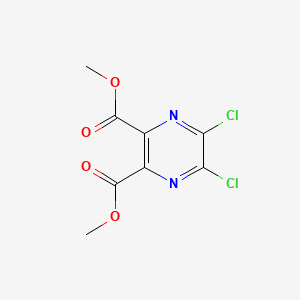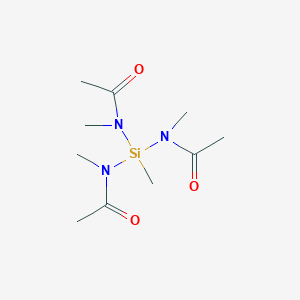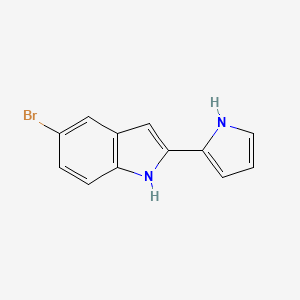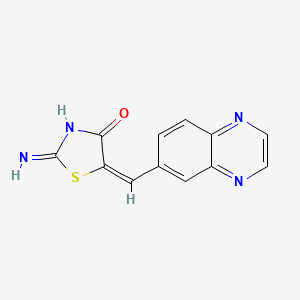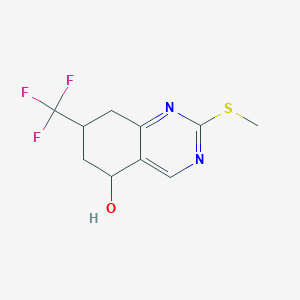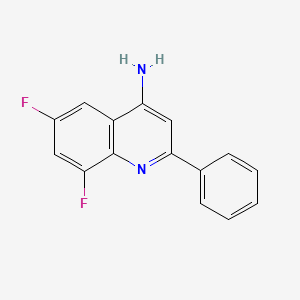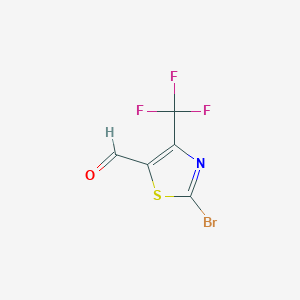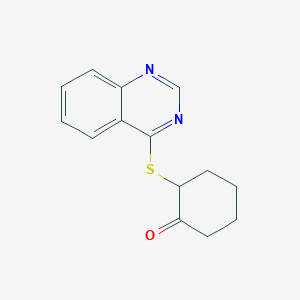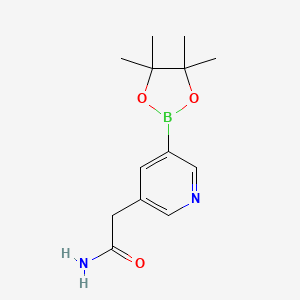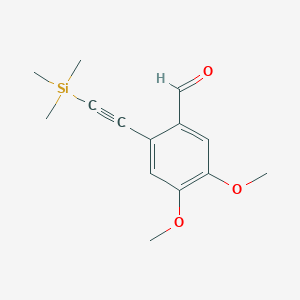
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi It is a derivative of benzaldehyde, featuring both methoxy and trimethylsilyl groups
Vorbereitungsmethoden
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an inert atmosphere . Another method is the Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl)ethynyl . These reactions typically require controlled conditions, such as an inert atmosphere and specific catalysts, to ensure high yields and purity.
Analyse Chemischer Reaktionen
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and molecular interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as drug development, leverages its chemical properties.
Industry: It is employed in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can modulate biochemical pathways and molecular functions, making the compound valuable in research and development.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be compared with similar compounds such as:
4-((Trimethylsilyl)ethynyl)benzaldehyde: Lacks the methoxy groups, making it less versatile in certain reactions.
4-Ethynylbenzaldehyde: Lacks both the methoxy and trimethylsilyl groups, resulting in different reactivity and applications. The presence of methoxy and trimethylsilyl groups in this compound enhances its reactivity and broadens its application scope compared to these similar compounds.
Eigenschaften
CAS-Nummer |
106824-48-0 |
|---|---|
Molekularformel |
C14H18O3Si |
Molekulargewicht |
262.38 g/mol |
IUPAC-Name |
4,5-dimethoxy-2-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O3Si/c1-16-13-8-11(6-7-18(3,4)5)12(10-15)9-14(13)17-2/h8-10H,1-5H3 |
InChI-Schlüssel |
OAAAUWINCWIWSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=O)C#C[Si](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


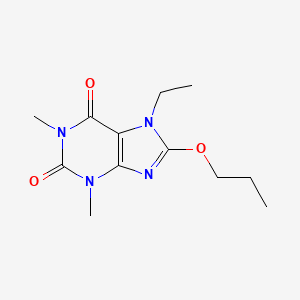
![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
